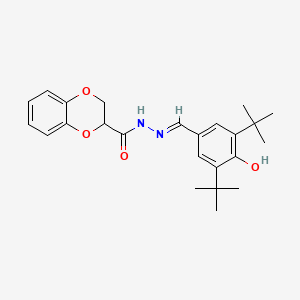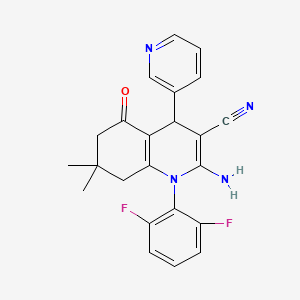![molecular formula C14H10BrClN2O2S B6004002 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B6004002.png)
1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole, also known as BCSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCSB belongs to the class of benzimidazole derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole involves the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. This compound has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, this compound has been shown to modulate the expression of various genes involved in cell growth, differentiation, and survival. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole for laboratory experiments is its high potency and specificity towards certain enzymes and signaling pathways. This allows for the selective targeting of specific cells and tissues, making it a valuable tool for studying various biological processes. However, one limitation of this compound is its potential toxicity towards normal cells and tissues, which may limit its clinical applications.
未来方向
There are several future directions for the study of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole and its potential therapeutic applications. One direction is the development of novel drug delivery systems for this compound, which could improve its bioavailability and reduce its toxicity. Another direction is the study of this compound in combination with other chemotherapeutic agents, which could enhance its anti-tumor activity. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound, which could lead to the development of more effective therapeutic strategies.
合成方法
The synthesis of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole involves the reaction between 2-bromo-4-chlorobenzenesulfonyl chloride and 2-methyl-1H-benzimidazole in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white crystalline solid.
科学研究应用
1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and infectious diseases. Several studies have reported the anti-tumor activity of this compound against various cancer cell lines, including lung, breast, and prostate cancer. This compound has also shown promising results in inhibiting the growth of bacteria and viruses, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
1-(2-bromo-4-chlorophenyl)sulfonyl-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O2S/c1-9-17-12-4-2-3-5-13(12)18(9)21(19,20)14-7-6-10(16)8-11(14)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHHNUXPGXOXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-1-(tetrahydro-2-furanylmethyl)-N-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003919.png)
![(3aS*,5S*,9aS*)-5-(2-fluorophenyl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6003926.png)
![2-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6003931.png)
![3-[2-methoxy-2-(2-thienyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6003932.png)

![(1R*,3s,6r,8S*)-4-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B6003944.png)
![2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6003951.png)

![1-(2-{1-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B6003960.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B6003971.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B6003989.png)
![N-(3-chloro-2-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6004008.png)
![N-[5-(4,5-dimethoxy-2-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide](/img/structure/B6004018.png)
![4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylpentyl)morpholine](/img/structure/B6004030.png)
